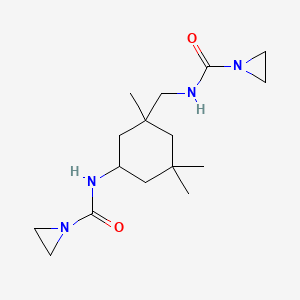

1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine

Description

1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is a complex organic compound featuring aziridine moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their high reactivity due to ring strain

Properties

CAS No. |

52434-61-4 |

|---|---|

Molecular Formula |

C16H28N4O2 |

Molecular Weight |

308.42 g/mol |

IUPAC Name |

N-[[5-(aziridine-1-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]aziridine-1-carboxamide |

InChI |

InChI=1S/C16H28N4O2/c1-15(2)8-12(18-14(22)20-6-7-20)9-16(3,10-15)11-17-13(21)19-4-5-19/h12H,4-11H2,1-3H3,(H,17,21)(H,18,22) |

InChI Key |

FLHDPLTVNAMNOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNC(=O)N2CC2)NC(=O)N3CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine derivatives typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines using primary amines under basic conditions. The process involves the formation of a metastable, dicationic intermediate that undergoes aziridination .

Industrial Production Methods

Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. These methods can be categorized into anionic and cationic polymerization, which are used to produce polyamines with various structures . The polymerization of aziridine and azetidine monomers is controlled to achieve desired polymer properties .

Chemical Reactions Analysis

Types of Reactions

1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine undergoes several types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles.

Substitution Reactions: The compound can participate in substitution reactions, particularly with thiol groups, leading to the formation of alkylated products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as thiol groups, which react with the aziridine ring to form alkylated products.

Electrophilic Nitrogen Sources: Used in the initial synthesis of aziridine derivatives.

Major Products Formed

The major products formed from these reactions are typically alkylated derivatives of the original aziridine compound .

Scientific Research Applications

1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine has several scientific research applications:

Medicinal Chemistry: Aziridine derivatives have been studied as potential inhibitors of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins.

Polymer Science: The compound is used as a building block for the synthesis of polyamines through ring-opening polymerization.

Biological Applications: Aziridine derivatives have shown promise in anticancer and immunomodulatory applications.

Mechanism of Action

The mechanism of action of 1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity leads to the formation of alkylated products, which can inhibit the activity of target enzymes such as protein disulfide isomerases . The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins under physiological pH conditions is a key aspect of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.

Azetidine Derivatives: Used in similar polymerization processes and have comparable reactivity due to ring strain.

Uniqueness

1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is unique due to its specific structural features, which confer high reactivity and potential for selective biological activity. Its ability to form stable alkylated products with thiol groups makes it particularly valuable in medicinal chemistry and polymer science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.